molecular formula C13H16Cl2N2S B296586 1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine

货号 B296586
分子量: 303.2 g/mol
InChI 键: YSWVIGJDOZEAPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine, also known as DCB-ETP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has a molecular formula of C13H16Cl2N2S.

作用机制

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine acts by irreversibly binding to VMAT2, thereby inhibiting the uptake and storage of monoamines in synaptic vesicles. This results in increased extracellular levels of monoamines, which in turn leads to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine has been found to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, enhanced cognitive function, and improved memory retention. The compound has also been found to have neuroprotective effects, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease.

实验室实验的优点和局限性

One of the major advantages of 1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine is its selectivity for VMAT2, which makes it a promising candidate for the treatment of neurological disorders. However, the compound has also been found to have limitations, particularly in terms of its stability and solubility, which can affect its efficacy in vivo.

未来方向

There are several future directions for research on 1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine, including the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and efficacy of the compound in vivo.

合成方法

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine can be synthesized through a two-step process involving the reaction of 3,4-dichlorobenzothiazole with ethylenediamine followed by the reaction of the resulting product with ethyl chloroformate. The final product is obtained through purification and isolation techniques.

科学研究应用

1-(3,4-Dichlorobenzothioyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. The compound has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake and storage of monoamines such as dopamine, serotonin, and norepinephrine in synaptic vesicles.

属性

分子式

C13H16Cl2N2S

分子量

303.2 g/mol

IUPAC 名称

(3,4-dichlorophenyl)-(4-ethylpiperazin-1-yl)methanethione

InChI

InChI=1S/C13H16Cl2N2S/c1-2-16-5-7-17(8-6-16)13(18)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3

InChI 键

YSWVIGJDOZEAPY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl

规范 SMILES

CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。